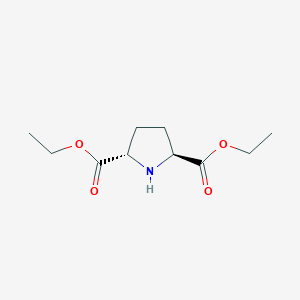

trans-Diethyl pyrrolidine-2,5-dicarboxylate

CAS No.:

Cat. No.: VC13595603

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NO4 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate |

| Standard InChI | InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |

| Standard InChI Key | XDYNGPAGOCWBMK-YUMQZZPRSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@H](N1)C(=O)OCC |

| SMILES | CCOC(=O)C1CCC(N1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1CCC(N1)C(=O)OCC |

Introduction

Chemical Structure and Properties

Molecular Architecture

trans-Diethyl pyrrolidine-2,5-dicarboxylate (IUPAC name: diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate) features a pyrrolidine core with two ester groups in a trans configuration. The stereochemistry is critical, as the (2S,5S) configuration enables specific interactions in synthetic pathways . The molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate |

| InChI Key | XDYNGPAGOCWBMK-YUMQZZPRSA-N |

| SMILES | CCOC(=O)[C@@H]1CCC@HC(=O)OCC |

The hydrochloride derivative (PubChem CID 69034722) has a molecular weight of 251.71 g/mol, formed by adding HCl to the parent compound .

Stereochemical Significance

The trans configuration ensures spatial separation of the ester groups, reducing steric hindrance and facilitating hydrogen bonding. This arrangement is pivotal in cyclization reactions, where the stereochemistry dictates product selectivity.

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via stereoselective ring contraction of 1,4-thiazine precursors. A typical method involves:

-

Base-Induced Cyclization: Treating ethyl bromopyruvate with cysteine ethyl ester hydrochloride forms dihydrothiazine intermediates.

-

Oxidative Dehydrogenation: Using m-chloroperbenzoic acid (mCPBA) or DDQ oxidizes the intermediate, yielding the trans-pyrrolidine product.

Industrial production employs continuous flow reactors to optimize yield (reported at ~65%) and purity. Automated systems monitor reaction parameters like temperature and pH, ensuring reproducibility.

Scalability Challenges

Large-scale synthesis faces hurdles in purifying stereoisomers. Chromatographic techniques, while effective, are cost-prohibitive, prompting research into catalytic asymmetric synthesis.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

trans-Diethyl pyrrolidine-2,5-dicarboxylate is a precursor to pyrrolo[1,2-b]pyridazines, compounds investigated for anticancer and anti-inflammatory properties. Its ester groups undergo hydrolysis or substitution to introduce pharmacophores.

Role in Janus Kinase (JAK) Inhibitors

The compound’s rigid pyrrolidine scaffold aligns with JAK binding sites. Modifications at the 2 and 5 positions enhance selectivity for JAK2 over JAK3, reducing off-target effects.

Research Findings and Mechanistic Insights

Stereoselective Ring Contraction

Studies demonstrate that trans-diethyl pyrrolidine-2,5-dicarboxylate undergoes base-mediated ring contraction to form cyclobutanes with >90% stereoselectivity. This reaction proceeds via a planar transition state, stabilized by hydrogen bonding between the ester carbonyl and the base.

Hydrogen-Bonded Dimers

X-ray crystallography reveals that the compound forms dimers via intermolecular hydrogen bonds between the ester carbonyl and NH groups. These dimers influence solubility and crystallization behavior.

Comparison with Related Compounds

Cis-Diethyl Pyrrolidine-2,5-Dicarboxylate

The cis isomer exhibits greater steric strain, lowering its yield in synthesis. It also shows reduced efficacy in JAK inhibition due to unfavorable binding geometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume